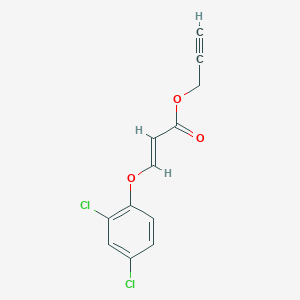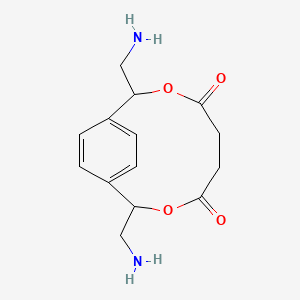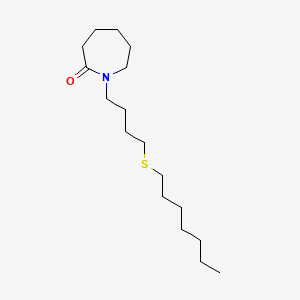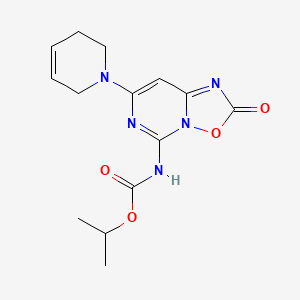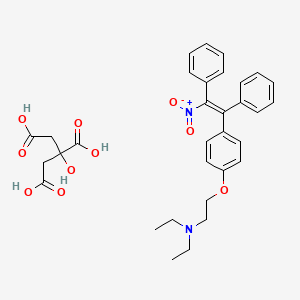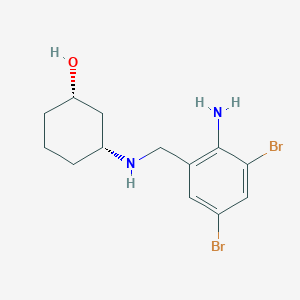
Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato) is a complex chemical compound with the molecular formula C14H19Cl2FeN4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato) typically involves the reaction of iron chloride with hexahydro-1H-azepine-1-carbothioic acid and 1-(2-pyridinyl)ethylidene hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to lower oxidation states.
Substitution: The chlorine atoms in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like ethanol or acetonitrile under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while reduction reactions may produce iron(II) complexes .
Scientific Research Applications
Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the development of new materials and as a precursor for other complex iron compounds.
Mechanism of Action
The mechanism of action of Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato) involves its interaction with molecular targets through coordination chemistry. The iron center can undergo redox reactions, facilitating electron transfer processes. The compound can also bind to various ligands, altering its chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato): Similar in structure but with different ligands.
Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato): Another similar compound with variations in the ligand structure.
Uniqueness
The uniqueness of Iron, dichloro(hexahydro-1H-azepine-1-carbothioic acid (1-(2-pyridinyl)ethylidene)hydraziato) lies in its specific ligand arrangement, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
82641-25-6 |
|---|---|
Molecular Formula |
C14H19Cl2FeN4S- |
Molecular Weight |
402.1 g/mol |
IUPAC Name |
dichloroiron;(NE,1E)-N-(1-pyridin-2-ylethylidene)azepane-1-carbohydrazonothioate |
InChI |
InChI=1S/C14H20N4S.2ClH.Fe/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18;;;/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,17,19);2*1H;/q;;;+2/p-3/b16-12+;;; |
InChI Key |
UAGKTCUFZIVLQS-SYBKDYESSA-K |
Isomeric SMILES |
C/C(=N\N=C(/N1CCCCCC1)\[S-])/C2=CC=CC=N2.Cl[Fe]Cl |
Canonical SMILES |
CC(=NN=C(N1CCCCCC1)[S-])C2=CC=CC=N2.Cl[Fe]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


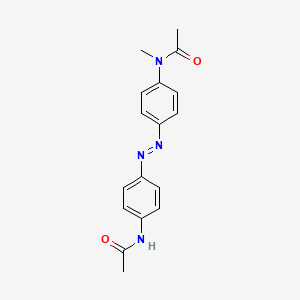
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)

